molecular formula C7H9FN2O B2671583 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1823403-51-5

1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2671583
CAS No.: 1823403-51-5
M. Wt: 156.16
InChI Key: AIWJHMKHVJHMRP-UHFFFAOYSA-N
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Description

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde (CAS 1823403-51-5) is a fluorinated pyrazole derivative of significant interest in medicinal and agricultural chemistry research. This compound serves as a versatile synthetic intermediate and building block for the development of novel bioactive molecules. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery, forming the core structure of several FDA-approved pharmaceuticals across diverse therapeutic areas such as anti-inflammatory, anticancer, and antimicrobial agents . As a key intermediate, this carbaldehyde is particularly valuable in multicomponent reactions (MCRs), which are efficient one-pot synthetic strategies for generating complex molecular libraries for biological screening . The presence of both an aldehyde functional group and a fluorine atom on the pyrazole ring allows researchers to explore extensive structural diversification. The aldehyde group is a reactive handle for condensation and cyclization reactions, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . While specific mechanistic studies on this exact compound are not extensively published in the available literature, related pyrazole-4-carbaldehyde derivatives have been investigated using advanced computational methods, including molecular docking and dynamics simulations, to understand their interactions with enzymes like cyclooxygenase-2 (COX-2) . This suggests potential research applications in the design and synthesis of new enzyme inhibitors. This product is offered for research purposes as a key intermediate in the synthesis of more complex compounds. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

1-ethyl-5-fluoro-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-3-10-7(8)6(4-11)5(2)9-10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIWJHMKHVJHMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylating and fluorinating agents. One common method includes the use of ethyl bromide and a fluorinating reagent such as N-fluorobenzenesulfonimide (NFSI) under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethyl group is introduced at the first position and the fluorine atom at the fifth position .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising anticancer activity across various cancer cell lines. Research indicates that derivatives of pyrazole can inhibit the growth of several cancer types, as summarized in the table below:

Cancer Type Cell Line Activity
Lung CancerA549Antiproliferative
Breast CancerMDA-MB-231Antitumor activity
Liver CancerHepG2Inhibition of growth
Colorectal CancerHCT116Cytotoxic effects

Studies have demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vivo, making them potential candidates for further development in cancer therapy .

Agricultural Applications

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde serves as an intermediate in the synthesis of fungicides and herbicides. Its derivatives have been reported to exhibit fungicidal properties against a variety of plant pathogens. The compound's ability to disrupt fungal cell wall synthesis makes it a valuable asset in crop protection strategies .

Material Science

In material science, pyrazole derivatives are being explored for their potential use in synthesizing novel polymers and materials with specific electronic properties. The incorporation of fluorine into the structure enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for applications in electronics and coatings .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on human melanoma cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values indicating potent antiproliferative effects. Further analysis revealed that the mechanism involved apoptotic pathways, highlighting its potential as a therapeutic agent against melanoma .

Case Study 2: Agricultural Efficacy

In agricultural research, a series of field trials were conducted to evaluate the efficacy of pyrazole-based fungicides derived from this compound against common crop pathogens. The results showed that these compounds significantly reduced disease incidence and improved crop yields compared to untreated controls, demonstrating their practical application in sustainable agriculture .

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. The fluorine atom enhances the compound’s binding affinity to certain receptors by participating in hydrogen bonding and hydrophobic interactions. These interactions modulate the activity of the target proteins and pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyrazole-4-Carbaldehyde Derivatives

Structural and Functional Group Variations

Substituent Effects on Reactivity and Properties
Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Key Features
Target Compound 1-Ethyl, 3-Methyl, 5-Fluoro, 4-Aldehyde C₇H₉FN₂O 156.16 Electron-withdrawing fluorine enhances electrophilic substitution resistance
5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde 1-Phenyl, 3-Methyl, 5-Chloro, 4-Aldehyde C₁₂H₁₀ClN₂O 248.68 Chlorine increases hydrophobicity; phenyl enhances π-π stacking interactions
4-Chloro-1,3-Dimethyl-1H-Pyrazole-5-Carbaldehyde 1,3-Dimethyl, 4-Chloro, 5-Aldehyde C₆H₇ClN₂O 158.59 Chlorine at C4 alters electronic distribution; compact structure
1-Ethyl-5-Fluoro-1H-Pyrazole-4-Carbaldehyde 1-Ethyl, 5-Fluoro, 4-Aldehyde C₆H₇FN₂O 142.13 Lacks C3 methyl group; lower steric hindrance at C3
  • Steric Considerations: The C3 methyl group in the target compound introduces steric hindrance, which may slow down reactions at C4 compared to non-methylated analogs (e.g., 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde) .
Crystallographic and Packing Behavior
  • Pyrazole carbaldehydes often exhibit planar or near-planar geometries, as seen in analogs like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, which forms hydrogen-bonded dimers in crystal lattices .

Commercial Availability and Challenges

  • Synthesis challenges include regioselective fluorination and avoiding side reactions at the aldehyde group .

Biological Activity

1-Ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential applications of this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the Vilsmeier–Haack reaction, which allows for the introduction of the aldehyde functional group at the 4-position of the pyrazole ring. This method has been shown to yield high purity and good yields, making it a preferred approach for generating this compound and its derivatives.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Various studies have demonstrated their ability to inhibit the proliferation of several cancer cell lines, including:

Cancer Type Cell Line IC50 (µM)
Breast CancerMDA-MB-2312.5
Lung CancerA5493.0
Colorectal CancerHCT1164.0
Liver CancerHepG22.8

These findings suggest that compounds containing the pyrazole scaffold can effectively target multiple cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Antibacterial Activity

The antibacterial potential of this compound has also been explored. In vitro studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1550
Escherichia coli1275
Bacillus subtilis1840

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Activity

In addition to its anticancer and antibacterial properties, this pyrazole derivative has shown promising anti-inflammatory effects. Studies utilizing carrageenan-induced paw edema models in rats indicated that:

Compound Inhibition (%)
1-Ethyl-5-Fluoro...60
Standard Drug (Ibuprofen)55

This suggests that the compound may serve as a potential candidate for developing new anti-inflammatory agents .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including this compound, on human cancer cell lines. The results indicated that treatment with this compound led to a significant decrease in cell viability across multiple cancer types, with a notable effect on breast and liver cancer cells. The study concluded that further investigation into its mechanism of action is warranted .

Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated effective inhibition against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in antibiotic resistance scenarios .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 1-ethyl-5-fluoro-3-methyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions affect yield?

  • Methodology : The compound can be synthesized via a two-step process:

  • Step 1 : Vilsmeier-Haack reaction on 3-methyl-1-ethyl-1H-pyrazol-5(4H)-one to introduce the carbaldehyde group at position 4 and a halogen (e.g., Cl) at position 5 .
  • Step 2 : Nucleophilic substitution of the halogen (Cl) at position 5 with a fluorine source (e.g., KF or AgF) under basic conditions (K₂CO₃ or similar), analogous to aryloxy substitutions described in pyrazole derivatives .
    • Optimization : Reaction temperature (80–120°C), solvent polarity (DMF or acetone), and catalyst choice significantly influence substitution efficiency. Prolonged reaction times may improve fluorine incorporation but risk side reactions.

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

  • Primary Methods :

  • X-ray crystallography for unambiguous determination of molecular geometry (as demonstrated for the 5-chloro analog in ) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions (e.g., ethyl at N1, fluorine at C5). 19F^{19}\text{F} NMR is critical for verifying fluorination .
  • IR spectroscopy : A strong carbonyl stretch (~1680–1720 cm1^{-1}) confirms the carbaldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during electrophilic substitutions on the pyrazole ring?

  • Key Factors :

  • Electronic effects : Electron-withdrawing groups (e.g., carbaldehyde) direct electrophiles to specific positions. Computational modeling (DFT) can predict reactive sites.
  • Steric hindrance : Bulky substituents (e.g., ethyl at N1) may block certain positions. highlights ultrasound-assisted synthesis to enhance regioselectivity in similar systems .
    • Experimental Design : Use isotopic labeling or competitive reactions with controlled substituents to track regiochemical outcomes.

Q. What strategies optimize the Vilsmeier-Haack reaction for pyrazole-4-carbaldehydes with electron-withdrawing groups?

  • Approaches :

  • Catalyst modification : Use Lewis acids (e.g., ZnCl₂) to stabilize the intermediate iminium ion .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve electrophile formation. achieved 75–85% yields for chloro analogs under similar conditions .
  • Temperature control : Slow addition of POCl₃ at 0–5°C minimizes side reactions.

Q. How does fluorination at position 5 influence the compound’s reactivity in subsequent derivatization?

  • Impact :

  • Fluorine’s electronegativity increases the electrophilicity of adjacent positions, facilitating nucleophilic attacks (e.g., cross-coupling reactions).
  • Stability: Fluorine reduces susceptibility to hydrolysis compared to chloro analogs, as noted in for trifluoromethyl derivatives .
    • Testing : Compare reaction rates of 5-fluoro vs. 5-chloro derivatives in Suzuki-Miyaura couplings or aldol condensations.

Methodological Considerations

Q. What in vitro assays are suitable for evaluating the biological potential of this compound?

  • Recommended Assays :

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorescence-based assays (see for pyrazole-based inhibitors) .
  • Antimicrobial activity : Use microdilution assays against Gram-positive/negative bacteria, referencing pyrazole derivatives with known antibacterial properties .
    • Data Interpretation : Correlate substituent effects (e.g., fluorine’s role in bioavailability) with activity trends.

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points or spectral data for similar pyrazole carbaldehydes?

  • Possible Causes :

  • Polymorphism : Crystal packing variations (e.g., monoclinic vs. orthorhombic forms) can alter melting points, as seen in .
  • Impurity profiles : Residual solvents (DMF, acetone) or unreacted intermediates may skew results. Always cross-validate with HPLC-MS.

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